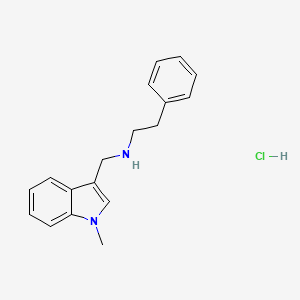

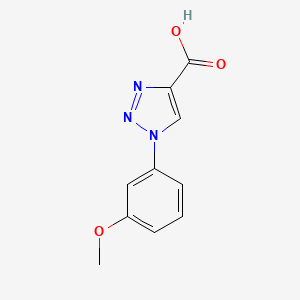

1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-carbonsäure

Übersicht

Beschreibung

The compound “1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,3-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through click chemistry, particularly the azide-alkyne Huisgen cycloaddition, a popular method for synthesizing 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a phenyl ring with a methoxy (OCH3) substituent, and a carboxylic acid (COOH) group .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids have acidic properties, and the presence of the methoxy group could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen

Biokatalytische Synthese

Es wurde ein integriertes Konzept aus Biokatalyse und Kristallisation für die kontinuierliche, durch Amintransaminase katalysierte Synthese von (S)-1-(3-Methoxyphenyl)ethylamin entwickelt . Diese Verbindung ist ein wertvolles Zwischenprodukt für die Synthese von Rivastigmin, einem hochpotenten Medikament zur Behandlung von Alzheimer im Frühstadium .

Behandlung der Alzheimer-Krankheit

Wie oben erwähnt, wird (S)-1-(3-Methoxyphenyl)ethylamin, das die 3-Methoxyphenylgruppe mit Ihrer Verbindung teilt, bei der Synthese von Rivastigmin verwendet . Rivastigmin ist ein bekanntes Medikament zur Behandlung von Alzheimer im Frühstadium .

Metallchelatisierung

Curcumin, eine Verbindung, die eine 3-Methoxyphenylgruppe enthält, bildet Komplexe mit Metallen . Der Al3±Curcumin-Komplex zeigte eine geringere Affinität zur DNA-Bindung als freies Al3+, was auf seine Fähigkeit zurückzuführen ist, die Entwicklung von Al3+-induzierter Alzheimer-Krankheit zu reduzieren . Dies deutet darauf hin, dass 1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-carbonsäure auch ein Potenzial in der Metallchelatisierung und verwandten Anwendungen haben könnte .

Biokeramik

Ga3+-Curcumin-Komplexe werden als innovative Biokeramiken entwickelt . Angesichts der strukturellen Ähnlichkeiten ist es möglich, dass this compound auch bei der Entwicklung neuer Materialien eingesetzt werden könnte .

Enzymgestaltung

Biokatalytische Synthesen haben einen bedeutenden Einfluss auf die wissenschaftliche Gemeinschaft und haben sogar bestehende chemische Wege in industriellen Prozessen ersetzt . Die hohe Selektivität von Biokatalysatoren führt auch häufig zu weniger oder sogar keinen Nebenreaktionen, was wiederum zu höheren Prozess- und Atomeneffizienzen führt . Aufgrund der strukturellen Komplexität von this compound könnte es möglicherweise ein Ziel oder Produkt von enzymatischen Reaktionen sein .

Nachgeschaltete Verarbeitung

Die Nachgeschaltete Verarbeitung von biokatalysierten Reaktionssystemen ist nach wie vor ein Problem und ein wichtiger wirtschaftlicher Faktor im Gesamtprozess . Dieses Problem rührt hauptsächlich von der Anwesenheit wasserlöslicher Proteine, Puffersalzen, Biokatalysator-basierten Kofaktoren, verbleibenden nicht umgesetzten Substraten und Cosubstraten her, die effizient entfernt werden müssen, um hohe Produktreinheiten zu gewährleisten . Die Verbindung this compound könnte aufgrund ihrer einzigartigen Struktur interessante Herausforderungen und Möglichkeiten in diesem Bereich bieten .

Wirkmechanismus

- The primary target of this compound is not well-documented in the literature. However, it is structurally related to ferulic acid, which is found mainly in cereals and grains. Ferulic acid possesses antioxidant, anti-inflammatory, anti-diabetic, anticancer, and cardioprotective properties .

Target of Action

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can bind to proteins like albumin, affecting their function and stability . The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits cyclooxygenase by forming hydrogen bonds with the enzyme’s active site residues . Additionally, this compound can interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, while conjugation reactions with glucuronic acid and sulfate facilitate its elimination . These metabolic processes ensure the compound’s clearance from the body and minimize potential toxicity.

Transport and Distribution

The transport and distribution of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cells, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid to specific organelles, where it exerts its biological effects . For instance, the compound’s interaction with mitochondrial proteins can influence cellular energy metabolism and apoptosis .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDECHAANEPCLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

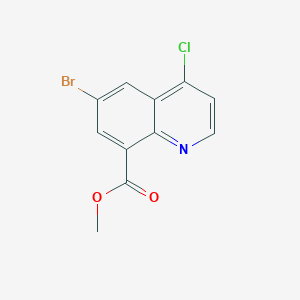

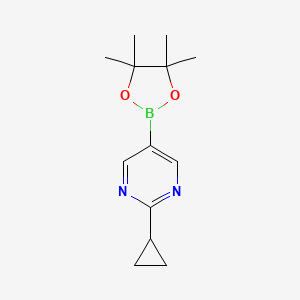

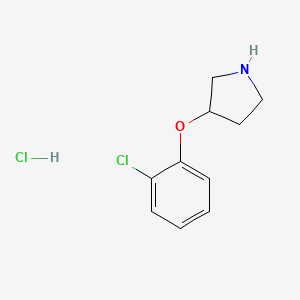

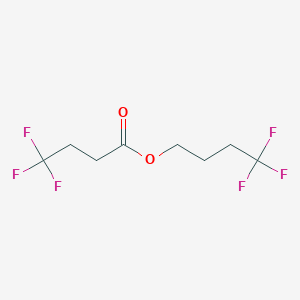

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)

![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)